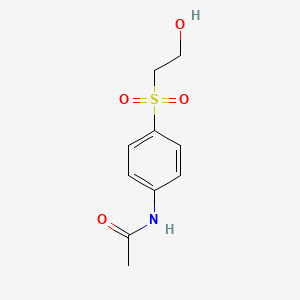

N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

描述

N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE is a chemical compound with the molecular formula C10H13NO4S. It is known for its unique structure, which includes a sulfonyl group attached to a phenyl ring and an acetamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE typically involves the reaction of 4-aminophenyl sulfone with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

化学反应分析

Types of Reactions

N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted acetamide compounds.

科学研究应用

Medicinal Chemistry

Pharmaceutical Applications

N-(4-((2-Hydroxyethyl)Sulfonyl)Phenyl)Acetamide has been investigated for its potential therapeutic effects. Its structure allows for interactions that can lead to the development of drugs targeting various diseases.

- Anti-inflammatory Effects : Research indicates that compounds with sulfonamide groups exhibit anti-inflammatory properties. This compound may inhibit inflammatory pathways in diseases such as arthritis and asthma.

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can possess antimicrobial properties. The specific application of this compound in this context is under investigation, with preliminary results suggesting effectiveness against certain bacterial strains.

Material Science

Polymer Chemistry

The compound can be utilized as a precursor in the synthesis of polymers with enhanced properties. Its sulfonyl group contributes to the thermal stability and mechanical strength of polymer matrices.

- Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate to High |

| Solubility in Organic Solvents | Moderate |

Biochemical Research

Enzyme Inhibition Studies

The compound's ability to interact with biological molecules makes it a candidate for enzyme inhibition studies. Its sulfonamide group can mimic substrates or inhibitors in enzymatic reactions.

- Case Study : A study demonstrated that derivatives of sulfonamides can inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The specific effects of this compound on this enzyme are being explored to assess its potential as a therapeutic agent.

Analytical Chemistry

Analytical Applications

this compound can serve as a standard in analytical methods such as HPLC (High Performance Liquid Chromatography), aiding in the quantification of similar compounds.

- Table 2: Analytical Properties

| Method | Application |

|---|---|

| HPLC | Quantification of related compounds |

| UV-Vis Spectroscopy | Determination of concentration |

作用机制

The mechanism of action of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .

相似化合物的比较

Similar Compounds

Acetamide, N-(2-hydroxyethyl)-: Similar in structure but lacks the sulfonyl group.

N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide: Contains a phenoxy group instead of a sulfonyl group.

Uniqueness

N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

生物活性

N-(4-((2-Hydroxyethyl)Sulfonyl)Phenyl)Acetamide, with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol, is an organic compound that has garnered attention for its biological activity. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.28 g/mol |

| CAS Number | 27375-52-6 |

| Boiling Point | 206.87 °C |

| Density | 1.3528 g/cm³ |

| Water Solubility | 2 g/L at 30 °C |

This compound exhibits its biological effects primarily through the modulation of inflammatory pathways. The compound has been shown to:

- Inhibit Pro-inflammatory Cytokines: It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β while enhancing anti-inflammatory cytokines like IL-10 .

- Alter Oxidative Stress Markers: The compound influences oxidative stress levels, which are critical in various inflammatory conditions .

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory properties. In a study involving adjuvant-induced arthritis in rats, the administration of this compound resulted in:

- Reduced Paw Edema: A significant decrease in paw swelling was observed, suggesting effective anti-arthritic activity.

- Lower Serum Cytokine Levels: The treatment led to decreased levels of IL-1β and TNF-α, indicating a reduction in systemic inflammation .

Case Studies and Clinical Applications

- Adjuvant-Induced Arthritis Model:

- Oxidative Stress Mitigation:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other sulfonamide derivatives:

| Compound Name | Mechanism of Action | Similarity to this compound |

|---|---|---|

| N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide | Anti-inflammatory through cytokine modulation | Shares sulfonamide group; different substituents affect activity |

| N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide | Anticancer properties | Similar structural framework; distinct biological targets |

常见问题

Basic Research Questions

Q. What are the key synthetic routes for N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide, and how can purity be optimized?

- Methodological Answer: The compound is typically synthesized via sulfonylation of 4-aminophenylacetamide using 2-hydroxyethylsulfonyl chloride under basic conditions (e.g., triethylamine or NaOH) to neutralize HCl byproducts . Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization requires controlled reaction temperatures (0–5°C for exothermic steps) and inert atmospheres to prevent oxidation. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of This compound?

- Methodological Answer: Structural validation employs:

- NMR : ¹H NMR (DMSO-d6) for aromatic protons (δ 7.5–8.1 ppm), hydroxyethyl protons (δ 3.4–3.7 ppm), and acetamide methyl (δ 2.1 ppm). ¹³C NMR confirms sulfonyl (δ 55–60 ppm) and carbonyl (δ 170 ppm) groups .

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O), and 1320/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 289.3 (C₁₀H₁₃N₂O₄S) .

Q. What methods are recommended for assessing solubility and stability in preclinical studies?

- Methodological Answer:

- Solubility : Use the shake-flask method with HPLC-UV quantification in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO for stock solutions) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For photostability, expose to UV light (ICH Q1B guidelines) and track degradation products .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for this compound?

- Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from assay variability. Resolve via:

- Orthogonal Assays : Compare results from MIC (broth dilution) and agar diffusion for antimicrobial activity; use ELISA (TNF-α/IL-6 quantification) for anti-inflammatory profiling .

- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends. Adjust for variables like cell line (HEK293 vs. RAW264.7) or dosage (IC₅₀ vs. EC₅₀) .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

- Methodological Answer:

- SPR (Surface Plasmon Resonance) : Screen binding affinity to targets like COX-2 or NF-κB. Immobilize recombinant proteins on sensor chips and measure real-time interaction kinetics .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., sulfotransferases) to identify binding motifs. Resolve structures at ≤2.0 Å resolution .

- Gene Knockdown : Use siRNA targeting hypothesized pathways (e.g., TLR4) in cell models to observe activity loss .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer:

- Core Modifications : Synthesize analogs by replacing the hydroxyethyl group with methyl, propyl, or benzyl sulfonyl groups. Test in vitro (e.g., enzyme inhibition assays) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to prioritize substituents enhancing hydrogen bonding (e.g., -OH → -OCH₃) or hydrophobic interactions .

- ADMET Profiling : Assess analogs for permeability (Caco-2 monolayers), metabolic stability (human liver microsomes), and toxicity (Ames test) .

属性

IUPAC Name |

N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8(13)11-9-2-4-10(5-3-9)16(14,15)7-6-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIICKRYAUAVEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067305 | |

| Record name | Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27375-52-6 | |

| Record name | N-[4-[(2-Hydroxyethyl)sulfonyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27375-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027375526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[(2-hydroxyethyl)sulphonyl]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。